molecular formula C15H13N B8399169 1-(2-Methylphenyl)-1H-indole

1-(2-Methylphenyl)-1H-indole

Cat. No.: B8399169
M. Wt: 207.27 g/mol
InChI Key: BJNMTUGUPXMLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)-1H-indole (CAS 210162-61-1) is a high-purity chemical compound supplied as a yellow to pale yellow or colorless oil . With the molecular formula C15H13N and a molecular weight of 207.275 g/mol, this indole derivative is a valuable scaffold in medicinal chemistry and drug discovery research . The indole nucleus is a structurally versatile framework known for its significant biological activities and its ability to interact with a wide range of biological macromolecules . Indole derivatives are of great interest in the design of novel therapeutic agents targeting various conditions, including cancer, neurological diseases, and infectious diseases . Research into similar 2-phenylindole structures has shown potential in targeting proteins such as serine protease, indicating the relevance of this chemical class in biochemical and pharmacological studies . This product is intended for research purposes only and must be stored sealed in a dry environment at room temperature (20-22 °C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

1-(2-methylphenyl)indole

InChI

InChI=1S/C15H13N/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)16/h2-11H,1H3

InChI Key

BJNMTUGUPXMLLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 1 2 Methylphenyl 1h Indole and Its Precursors

Strategies for Constructing the Indole (B1671886) Core in N-Substituted Systems

The formation of the N-aryl indole framework can be achieved through several powerful catalytic systems, with palladium and copper complexes being at the forefront of these methodologies.

Palladium catalysis offers a versatile platform for indole synthesis through various intramolecular cyclization and cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for forming C-N bonds and has been extensively applied to the N-arylation of indoles and other nitrogen-containing heterocycles. nih.govwikipedia.org This reaction typically involves the coupling of an amine (or its conjugate base) with an aryl halide or triflate, facilitated by a palladium catalyst and a specialized phosphine (B1218219) ligand. nih.govwikipedia.org For the synthesis of 1-(2-Methylphenyl)-1H-indole, this could involve coupling indole with 2-bromotoluene (B146081) or 2-iodotoluene. The development of sterically hindered and electron-rich phosphine ligands has been crucial in expanding the scope and efficiency of this reaction. nih.govwikipedia.org

Another significant palladium-catalyzed route is the Larock indole synthesis, which constructs 2,3-disubstituted indoles via the heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu While this method is primarily for substituted indoles, its principles of palladium-mediated cyclization are fundamental in the field. nih.gov Modifications and one-pot procedures that combine cyclization with N-arylation have also been developed. For instance, a two-step, one-pot procedure can involve the palladium-catalyzed cyclization of 2-bromophenethylamines to form an indoline (B122111) intermediate, followed by an in-situ N-arylation. nih.gov

More recent innovations include palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, which can be formed from readily available anilines and ketones. bohrium.comacs.org This atom-economical process uses molecular oxygen as the sole oxidant to forge the indole ring via the oxidative linkage of two C-H bonds. bohrium.comacs.org

MethodStarting MaterialsCatalyst SystemKey Features
Buchwald-Hartwig Amination Indole, Aryl Halide (e.g., 2-bromotoluene)Pd Source (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., tBuXphos), Base (e.g., K₃PO₄)High functional group tolerance; versatile for C-N bond formation. nih.govrsc.org
Larock Indole Synthesis o-Iodoaniline, AlkynePd(OAc)₂, Base (e.g., K₂CO₃), Additive (e.g., LiCl)Primarily for 2,3-disubstituted indoles; highly regioselective. wikipedia.orgub.edu
Oxidative Cyclization of N-Aryl Imines Aniline, KetonePd(OAc)₂, Oxidant (O₂)Atom-economical; forms indole from simple precursors. bohrium.comacs.org
One-Pot Cyclization/N-Arylation 2-Bromophenethylamine, Aryl HalidePalladium Catalyst, BaseCombines indole core formation and N-arylation in a single pot. nih.gov

Copper-catalyzed N-arylation, known as the Ullmann condensation or Goldberg reaction, represents a classical and cost-effective alternative to palladium-based methods. acs.orgwikipedia.org This reaction couples an N-H containing heterocycle, such as indole, with an aryl halide. acs.orgacs.org The synthesis of this compound via this method would involve reacting indole with an activated aryl halide like 2-iodo- or 2-bromotoluene in the presence of a copper catalyst. acs.org

Traditional Ullmann conditions required harsh reaction temperatures (often over 140 °C) and stoichiometric amounts of copper. acs.orgwikipedia.org However, modern advancements have introduced milder conditions through the use of specific ligands, such as diamines (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine), which significantly accelerate the reaction and allow for lower catalyst loadings. acs.orgmit.edu Ligand-free, copper-catalyzed N-arylations have also been developed, further simplifying the procedure and reducing costs. nih.gov These reactions can be performed with aryl iodides or bromides, with iodides generally showing higher reactivity. nih.govacs.org A notable variation is the copper-catalyzed decarboxylative N-arylation, which uses indole-2-carboxylic acids as the starting material. organic-chemistry.org

MethodStarting MaterialsCatalyst SystemKey Features
Ligated Ullmann Condensation Indole, Aryl Iodide/BromideCuI, Diamine Ligand, Base (e.g., K₃PO₄)Milder conditions and lower catalyst loading compared to traditional methods. acs.orgmit.edu
Ligand-Free Ullmann Condensation Indole, Aryl IodideCopper Nanocatalyst or Cu₂O, BaseEconomical and operationally simple. nih.govorganic-chemistry.org
Decarboxylative N-Arylation Indole-2-carboxylic acid, Aryl HalideCu₂O, Base (e.g., K₃PO₄)Avoids the use of a pre-formed indole N-H substrate. organic-chemistry.org

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing the indole nucleus. byjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.comwikipedia.org To synthesize this compound, the direct Fischer approach is not suitable as it typically produces N-unsubstituted indoles. However, the required precursor, (2-methylphenyl)hydrazine, would be a key starting material in modified strategies.

Modern adaptations have integrated this classical reaction into multi-step, one-pot sequences to achieve N-arylated products. A notable example is a one-pot, three-component synthesis that combines a Fischer indolization with a subsequent copper-catalyzed N-arylation. rsc.orgnih.gov This approach allows for the rapid assembly of structurally diverse N-arylindoles from readily available hydrazines, ketones/aldehydes, and aryl iodides. nih.gov Additionally, the Buchwald modification of the Fischer synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the key intermediate for cyclization. wikipedia.org

Beyond the mainstream palladium- and copper-catalyzed methods, other strategies have been developed for the synthesis of N-aryl indoles. Multicomponent reactions (MCRs) offer an efficient route by combining three or more reactants in a single operation to build complex molecules. rsc.org For example, an Ugi four-component reaction intermediate can undergo a subsequent acid-induced cyclization to yield functionalized indoles. rsc.org

Other novel routes include the synthesis of indoles from aryl triazole precursors. This metal-free, two-step approach involves a Dimroth equilibrium, nitrogen extrusion, and Wolff rearrangement, followed by cyclization of the resulting N-aryl ethene-1,1-diamine (B14131556) intermediate in the presence of iodine. mdpi.com Furthermore, cascade reactions involving allenyl azides have been explored for the synthesis of complex indole structures. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Regioselectivity is a critical consideration in many indole syntheses. In the direct N-arylation of indole using Buchwald-Hartwig or Ullmann conditions, the primary challenge is achieving selectivity for N-arylation over C-arylation (typically at the C3 position). nih.govacs.org The choice of ligand, base, and reaction conditions is optimized to favor the formation of the N-C bond. nih.gov

In syntheses that construct the indole ring, such as the Fischer indole synthesis, regioselectivity becomes an issue when an unsymmetrical ketone is used as a starting material, which can lead to two different regioisomeric indoles. byjus.comthermofisher.com The outcome is influenced by the acidity of the medium, steric effects, and the electronic nature of the substituents. thermofisher.comnih.gov For the Larock indole synthesis, the reaction is known to be highly regioselective, with the bulkier substituent of the unsymmetrical alkyne generally being directed to the C2 position of the indole ring. ub.edunih.gov

Stereoselectivity is not a factor in the synthesis of the parent this compound. However, it would be paramount if the synthesis involved chiral substrates or aimed to produce chiral derivatives, for which asymmetric catalytic methods would be employed. researchgate.net

Novel Synthetic Approaches and Green Chemistry Considerations for this compound

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. In the context of N-aryl indole synthesis, this translates to creating methods that reduce waste, avoid hazardous reagents, and minimize energy consumption. researchgate.net

A significant advance is the development of one-pot, multicomponent reactions that increase efficiency and atom economy. rsc.org A microwave-promoted, one-pot sequence combining Fischer indolization and copper-catalyzed N-arylation drastically reduces reaction times (to under an hour) and uses ethanol, an environmentally benign solvent. rsc.orgnih.gov This method is particularly attractive as it employs a simple and inexpensive Cu₂O/K₃PO₄ catalyst system and does not require special ligands or an inert atmosphere. rsc.org

Other green approaches focus on the use of sustainable reaction media, such as water, or solvent-free conditions. rsc.orgresearchgate.net The development of recyclable nanocatalysts and the use of alternative energy sources like microwave irradiation and ultrasound are also key areas of research aimed at making indole synthesis more sustainable. researchgate.net These innovative strategies not only provide more efficient access to compounds like this compound but also align with the principles of green chemistry, reducing the environmental footprint of chemical synthesis. rsc.org

Synthesis of Key Intermediates for this compound Derivatization

The synthesis of functionalized this compound derivatives often proceeds through key intermediates that are amenable to a variety of cross-coupling and substitution reactions. The strategic placement of reactive functional groups, such as halogens, boronic acids or esters, and amino moieties, is paramount for the successful diversification of the parent molecule.

Halogenation of this compound

Halogenated derivatives of this compound are particularly valuable intermediates due to their versatility in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The introduction of a halogen atom, typically bromine or iodine, can be achieved at various positions on the indole ring.

One common method for the bromination of indoles is the use of N-bromosuccinimide (NBS). The reaction conditions can be tuned to favor substitution at different positions. For instance, bromination of N-substituted indoles often occurs at the C3 position.

Table 1: Synthesis of 3-Bromo-1-(2-methylphenyl)-1H-indole

Reactant Reagent Solvent Temperature Yield

This table represents a typical procedure for the bromination of an N-substituted indole. Specific yields for this compound would require experimental data.

Borylation of this compound

Boronic acid and boronic ester derivatives of this compound are key intermediates for Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds. A powerful method for the synthesis of these compounds is the iridium-catalyzed C-H borylation. This reaction allows for the direct conversion of a C-H bond to a C-B bond, often with high regioselectivity.

The regioselectivity of the borylation reaction on the this compound scaffold is influenced by both electronic and steric factors. For N-acyl protected indoles, iridium-catalyzed borylation often occurs at the C3 position. The directing effect of the 1-(o-tolyl) group may influence the regioselectivity on the indole nucleus and the phenyl ring.

Table 2: Iridium-Catalyzed C-H Borylation of N-Substituted Indoles

Substrate Boron Source Catalyst Ligand Solvent Position of Borylation

This table illustrates a general method for the C-H borylation of N-acyl indoles. The specific regioselectivity for this compound would need to be determined experimentally.

Amination of this compound

Amino-substituted derivatives of this compound are important for the synthesis of compounds with potential biological activity and for further functionalization. Direct amination of the indole core can be challenging. A common strategy involves the use of palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. libretexts.org Therefore, a halogenated derivative of this compound would serve as a key precursor for amination.

Alternatively, the synthesis of this compound itself can be achieved through cross-coupling methods like the Ullmann condensation or the Buchwald-Hartwig amination, by reacting indole with 2-bromotoluene or 2-iodotoluene. wikipedia.org

Table 3: Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst Ligand Base Solvent

This table provides a general overview of the Buchwald-Hartwig amination reaction, which can be applied to the synthesis of aminated derivatives of this compound from their corresponding halides.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 1-(2-Methylphenyl)-1H-indole are characterized by distinct chemical shifts that are influenced by the electronic environment of each nucleus. The indole (B1671886) ring system and the appended 2-methylphenyl group each present a unique set of resonances.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons of the indole and the tolyl group typically resonate in the downfield region (δ 6.5-8.0 ppm), while the methyl protons appear in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are sensitive to the hybridization and electronic environment. Aromatic carbons generally appear between δ 110 and 140 ppm, with carbons attached to nitrogen appearing at the lower end of this range.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR chemical shift of the indole nitrogen is particularly sensitive to its chemical environment. For N-arylindoles, the nitrogen resonance is influenced by the nature of the aryl substituent. The chemical shift for the nitrogen in this compound is expected to fall within the typical range for pyrrole-like nitrogens, generally between -160 and -260 ppm relative to nitromethane. wikipedia.orghuji.ac.il

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton Predicted Chemical Shift (ppm) Multiplicity
H-26.6 - 6.8Doublet
H-37.1 - 7.3Doublet
H-47.6 - 7.8Doublet
H-57.1 - 7.3Triplet
H-67.0 - 7.2Triplet
H-77.5 - 7.7Doublet
H-3'7.2 - 7.4Multiplet
H-4'7.2 - 7.4Multiplet
H-5'7.2 - 7.4Multiplet
H-6'7.2 - 7.4Multiplet
-CH₃2.1 - 2.3Singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Predicted Chemical Shift (ppm)
C-2102 - 105
C-3128 - 131
C-3a129 - 132
C-4121 - 124
C-5120 - 123
C-6122 - 125
C-7110 - 113
C-7a136 - 139
C-1'137 - 140
C-2'130 - 133
C-3'126 - 129
C-4'128 - 131
C-5'126 - 129
C-6'130 - 133
-CH₃17 - 20

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. For this compound, COSY spectra would show correlations between the protons on the indole ring (e.g., H-2 with H-3, H-4 with H-5, etc.) and between the protons on the tolyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This technique is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between carbon and proton atoms (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, correlations from the methyl protons to the C-1' and C-2' carbons of the phenyl ring would be expected. researchgate.net

The bond between the indole nitrogen and the 2-methylphenyl ring is subject to restricted rotation, leading to the existence of atropisomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of such conformational changes. By monitoring the NMR spectra at different temperatures, the rate of interconversion between the conformers can be determined. The steric hindrance imposed by the ortho-methyl group on the phenyl ring is expected to create a significant energy barrier to rotation around the N-C1' bond. The coalescence temperature of specific proton signals in the variable-temperature NMR experiment can be used to calculate the free energy of activation (ΔG‡) for this rotational process. For N-arylindoles with bulky ortho substituents, these barriers can be substantial. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₅H₁₃N), the calculated exact mass can be confirmed with high precision.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon electron ionization, the molecular ion (M⁺˙) is formed, which can then undergo various fragmentation processes. Common fragmentation pathways for indole derivatives include cleavage of the bonds of the pyrrole (B145914) ring and loss of small neutral molecules. For this compound, characteristic fragments would likely arise from the cleavage of the N-aryl bond, leading to the formation of an indole radical cation and a 2-methylphenyl cation, or vice-versa. The tropylium (B1234903) ion (m/z 91) is a common fragment for compounds containing a tolyl group.

Table 3: Predicted HRMS Data and Major Fragments for this compound
Species Formula Calculated m/z Fragment Identity
[M]⁺˙C₁₅H₁₃N207.1048Molecular Ion
[M-CH₃]⁺C₁₄H₁₀N192.0813Loss of a methyl radical
[C₈H₇N]⁺˙C₈H₇N117.0578Indole radical cation
[C₇H₇]⁺C₇H₇91.0548Tropylium ion

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, the IR and Raman spectra would exhibit characteristic bands for the C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and various bending and out-of-plane deformation modes. The indole N-H stretching vibration, present in unsubstituted indole around 3400 cm⁻¹, is absent in this N-substituted derivative. The C-N stretching vibration would also be present.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch2950 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-N Stretch1350 - 1250IR
Aromatic C-H Out-of-Plane Bend900 - 675IR

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A key conformational parameter is the dihedral angle between the plane of the indole ring and the plane of the 2-methylphenyl ring. Due to the steric hindrance from the ortho-methyl group, a non-planar conformation is expected, with a significant twist around the N-C1' bond. This dihedral angle is a critical factor influencing the molecule's electronic properties and potential for atropisomerism. The crystal packing would also be elucidated, showing any intermolecular interactions such as π-π stacking or C-H···π interactions that stabilize the crystal lattice. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules like this compound. The absorption of UV-Vis radiation by the indole moiety promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable insights into the compound's chromophoric properties. The chromophore in this compound is the indole ring system itself, whose electronic transitions are influenced by the N-aryl substituent.

The UV-Vis spectrum of indole and its derivatives is primarily characterized by two absorption bands originating from π → π* transitions. These are often referred to as the ¹La and ¹Lb bands, a notation borrowed from the spectroscopy of benzene (B151609). The ¹Lb transition, which is typically at a longer wavelength, is often structured, while the ¹La transition at a shorter wavelength is generally broad and more intense. The position and intensity of these bands are sensitive to the substitution on the indole ring.

In the case of this compound, the attachment of the 2-methylphenyl group to the nitrogen atom can influence the electronic properties of the indole chromophore. This substitution can affect the energy levels of the molecular orbitals involved in the electronic transitions, potentially leading to shifts in the absorption maxima (λmax) compared to unsubstituted indole. Specifically, the N-aryl group can extend the π-conjugated system, which often results in a bathochromic (red) shift of the absorption bands.

The following interactive data table presents hypothetical UV-Vis absorption data for a generic N-arylindole in a common organic solvent, based on typical values for this class of compounds, to illustrate the kind of information obtained from such a measurement.

Wavelength (λmax) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)TransitionSolvent
~280~6,000¹LbEthanol
~220~20,000¹LaEthanol

This table is illustrative and does not represent experimentally verified data for this compound.

Chiroptical Spectroscopies (CD/ORD) for Enantiomeric Excess Determination (if applicable to chiral analogues)

Chiroptical spectroscopies, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the study of chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance. For these methods to be applicable, the molecule must be chiral, meaning it is non-superimposable on its mirror image.

The molecule this compound possesses the potential for chirality due to a phenomenon known as atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of this compound, the steric hindrance between the 2-methyl group on the phenyl ring and the hydrogen atom at the 7-position of the indole ring can restrict free rotation around the N-C bond (the bond connecting the indole nitrogen to the phenyl ring). If this rotational barrier is high enough to allow for the isolation of the two resulting enantiomeric conformers at room temperature, the compound is considered to be atropisomeric and therefore chiral.

In such a scenario, CD and ORD spectroscopy would be powerful tools for the characterization of the enantiomers of this compound.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR). A CD spectrum plots this difference as a function of wavelength. Chiral molecules will exhibit characteristic positive or negative CD bands, known as Cotton effects, corresponding to their UV-Vis absorption bands. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. Therefore, CD spectroscopy can be used to quantify the purity of a sample of a single enantiomer.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows this rotation, and the shape of the curve, particularly in the region of an absorption band (the Cotton effect), can be used to determine the absolute configuration of a chiral molecule by comparing it to known standards or theoretical calculations.

While no specific experimental CD or ORD data for this compound has been found, the principles of these techniques would be directly applicable to its chiral analogues. The construction of N-C chiral axes in N-aryl indole derivatives is a known strategy for creating atropisomeric compounds nih.gov. Should this compound be resolved into its enantiomers, their chiroptical properties would be key to their characterization and the determination of their enantiomeric purity.

Reactivity Profiles and Reaction Mechanisms of 1 2 Methylphenyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, owing to the high electron density of the pyrrole (B145914) ring. The introduction of a 2-methylphenyl group at the nitrogen atom modulates this reactivity, influencing both the rate and the regioselectivity of the substitution.

The indole nucleus possesses several sites susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the Wheland intermediate without disrupting the aromaticity of the benzene (B151609) ring. Attack at the C2 position, while possible, leads to a less stable intermediate where the benzenoid aromaticity is compromised.

Typical electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the C3 position of 1-(2-methylphenyl)-1H-indole. For instance, bromination using reagents like N-bromosuccinimide (NBS) would likely yield 3-bromo-1-(2-methylphenyl)-1H-indole. Similarly, the Vilsmeier-Haack reaction, which introduces a formyl group, is anticipated to proceed at the C3 position, yielding this compound-3-carbaldehyde chemistrysteps.comwikipedia.orgorganic-chemistry.orgijpcbs.comyoutube.com. The general mechanism for these reactions involves the attack of the electrophile by the π-system of the indole ring to form a resonance-stabilized cationic intermediate, followed by deprotonation to restore aromaticity.

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of C-C and C-heteroatom bonds, offering an alternative to classical electrophilic substitution. wikipedia.orgwikipedia.org For N-arylindoles, these reactions can be directed to various positions of the indole core, depending on the catalyst and directing group.

The N-(2-methylphenyl) substituent exerts both electronic and steric effects on the reactivity of the indole nucleus.

Steric Effects: The most significant influence of the N-(2-methylphenyl) group is likely steric hindrance. The ortho-methyl group can sterically shield the N1 position and influence the approach of bulky reagents to the C2 and C7 positions of the indole ring. This steric hindrance can further enhance the inherent preference for electrophilic attack at the less hindered C3 position. In transition-metal-catalyzed C-H functionalization reactions, the 2-methylphenyl group could potentially act as a directing group, influencing the regioselectivity of the reaction. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentPredicted Major Product
BrominationN-Bromosuccinimide (NBS)3-Bromo-1-(2-methylphenyl)-1H-indole
NitrationHNO₃/H₂SO₄3-Nitro-1-(2-methylphenyl)-1H-indole
Vilsmeier-HaackPOCl₃, DMFThis compound-3-carbaldehyde
Friedel-Crafts AcylationAcyl chloride, Lewis acid3-Acyl-1-(2-methylphenyl)-1H-indole

Nucleophilic Reactivity and Organometallic Transformations

The indole nucleus can also undergo nucleophilic attack, particularly after deprotonation to form an indolyl anion. Furthermore, the presence of halogen atoms on the indole core allows for a variety of organometallic cross-coupling reactions.

The deprotonation of the indole ring can be achieved using strong bases like organolithium reagents. For N-substituted indoles, lithiation typically occurs at the C2 position, as the nitrogen lone pair can direct the deprotonation. However, in the case of this compound, the ortho-methyl group on the N-phenyl ring could potentially direct the lithiation to the ortho-position of the phenyl ring via directed ortho-metalation (DoM) wikipedia.orguwindsor.casemanticscholar.orgbaranlab.org. This would involve the coordination of the organolithium reagent to the nitrogen atom, followed by deprotonation of the sterically accessible ortho-methyl group.

Alternatively, direct lithiation of the indole C2 position remains a possibility. The resulting lithiated species are powerful nucleophiles that can be quenched with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides, to introduce a range of functional groups at the C2 position.

Plausible Lithiation Pathways:

Path A: C2-Lithiation of the Indole Ring: Treatment with a strong base like n-butyllithium could lead to the formation of 1-(2-methylphenyl)-1H-indol-2-yllithium.

Path B: Directed ortho-Metalation: The N-(2-methylphenyl) group could direct lithiation to the methyl group of the tolyl substituent.

The outcome of the lithiation reaction would likely depend on the reaction conditions, including the choice of base, solvent, and temperature.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for the formation of carbon-carbon bonds and are widely applied to functionalize halo-indoles. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govlibretexts.orgmdpi.comnih.govyoutube.com

Suzuki-Miyaura Coupling: A halogenated derivative of this compound (e.g., 2-bromo- or 3-bromo-1-(2-methylphenyl)-1H-indole) can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form the corresponding aryl-, heteroaryl-, or vinyl-substituted indole. nih.govnih.govyoutube.com The general mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

Heck Reaction: The Heck reaction allows for the coupling of a halo-indole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov For instance, 3-bromo-1-(2-methylphenyl)-1H-indole could be reacted with an alkene like styrene (B11656) to yield 3-styryl-1-(2-methylphenyl)-1H-indole. The catalytic cycle involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound

Starting MaterialCoupling PartnerReactionPotential Product
2-Bromo-1-(2-methylphenyl)-1H-indolePhenylboronic acidSuzuki-Miyaura2-Phenyl-1-(2-methylphenyl)-1H-indole
3-Bromo-1-(2-methylphenyl)-1H-indoleStyreneHeck3-Styryl-1-(2-methylphenyl)-1H-indole

Oxidation and Reduction Chemistry of this compound

The indole ring system can undergo both oxidation and reduction, leading to a variety of functionalized products.

Oxidation: The electron-rich indole nucleus is susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. However, milder oxidizing agents can selectively oxidize the C2-C3 double bond. For example, reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of oxindoles or other oxidized products. mdpi.comsemanticscholar.orgmasterorganicchemistry.comorganic-chemistry.org The exact outcome of the oxidation of this compound would depend on the reaction conditions and the stoichiometry of the oxidant used.

Reduction: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) or, under more forcing conditions, to the octahydroindole.

Catalytic Hydrogenation: Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method for the reduction of the C2-C3 double bond of indoles to afford indolines. mdpi.comorganic-chemistry.orgnih.govyoutube.comillinois.edu The hydrogenation of this compound would be expected to yield 1-(2-methylphenyl)indoline under these conditions.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the indole ring, although this is less common than catalytic hydrogenation. rsc.orgmasterorganicchemistry.comnih.govnih.gov The reaction conditions would need to be carefully controlled to avoid over-reduction or side reactions.

Table 3: Predicted Products of Oxidation and Reduction of this compound

ReactionReagentPredicted Major Product
Oxidationm-CPBA1-(2-Methylphenyl)oxindole
Catalytic HydrogenationH₂, Pd/C1-(2-Methylphenyl)indoline
ReductionLiAlH₄1-(2-Methylphenyl)indoline

Photochemical Transformations and Excited State Reactivity

The photochemical behavior of this compound is anticipated to be rich and complex, influenced by the electronic properties of the indole nucleus and the steric and electronic effects of the ortho-methylphenyl substituent. While direct studies on this specific molecule are not extensively documented, analogies can be drawn from the known photochemistry of related indole derivatives.

One potential photochemical pathway for this compound is intramolecular cyclization. Photo-induced reductive Heck-type cyclizations have been observed in N-acylindoles, proceeding through a radical mechanism initiated by photo-induced electron transfer. chemrxiv.org Although this compound lacks the activating acyl group, the proximity of the ortho-methyl group on the phenyl ring to the indole C2 or C7 positions could facilitate intramolecular reactions upon photoexcitation.

The excited state dynamics of the parent indole chromophore have been studied, revealing two low-lying singlet excited states, ¹Lₐ and ¹Lₑ. nih.gov The relative energies of these states are sensitive to the solvent environment and substitution. nih.gov For this compound, the ortho-methylphenyl group can influence the geometry and electronic distribution in the excited state, potentially favoring specific reaction pathways. The interaction between the phenyl and indole rings in the excited state may lead to the formation of an exciplex, a transient excited-state complex with a distinct electronic structure, which could be a precursor to photochemical transformations.

Furthermore, the possibility of excited-state intramolecular proton transfer (ESIPT) cannot be entirely ruled out, although it is more common in molecules with acidic protons and basic acceptor sites in close proximity. In this case, a photo-induced proton transfer from the ortho-methyl group to the indole nitrogen or another position on the indole ring would be a speculative but mechanistically intriguing possibility.

Detailed research findings on the specific photochemical transformations of this compound would require dedicated experimental studies, such as steady-state and time-resolved spectroscopy, to elucidate the nature of the excited states and the mechanisms of any observed photoreactions.

Table 1: Potential Photochemical Transformations of this compound

TransformationProposed MechanismPotential Products
Intramolecular CyclizationRadical cyclization, electrocyclizationFused polycyclic aromatic compounds
Photo-rearrangementSigmatropic shifts, ring-opening/ring-closingIsomeric structures
Intersystem CrossingSpin-orbit couplingTriplet state species

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is a critical parameter that dictates its behavior at elevated temperatures. The decomposition of such N-arylindoles can proceed through various pathways, leading to a range of smaller molecular fragments. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful analytical technique used to study the thermal decomposition of complex organic molecules. chim.itbeilstein-journals.org This method involves heating the sample to a high temperature in an inert atmosphere and analyzing the resulting volatile fragments.

For the parent indole ring, pyrolysis studies have shown that the primary decomposition products include smaller nitrogen-containing heterocycles, nitriles, and aromatic hydrocarbons. The cleavage of the C-N and C-C bonds within the indole nucleus is a key step in its thermal degradation.

In the case of this compound, the presence of the N-phenyl bond and the ortho-methyl group introduces additional potential fragmentation pathways. The bond between the indole nitrogen and the phenyl ring is a likely site for initial cleavage under thermal stress. Homolytic cleavage of this bond would generate an indolyl radical and a 2-methylphenyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation.

The ortho-methyl group on the phenyl ring can also participate in the decomposition process. Intramolecular hydrogen transfer from the methyl group to the indole ring or rearrangement reactions involving the methyl group are plausible under high-temperature conditions.

The expected decomposition products from this compound would likely include indole, toluene, benzonitrile, and various smaller aromatic and aliphatic fragments. The exact distribution of these products would depend on the specific pyrolysis conditions, such as temperature and heating rate.

Table 2: Predicted Thermal Decomposition Products of this compound

ProductPotential Formation Pathway
IndoleCleavage of the N-phenyl bond
TolueneCleavage of the N-phenyl bond and subsequent hydrogen abstraction by the 2-methylphenyl radical
BenzonitrileFragmentation of the indole ring and rearrangement
MethaneFragmentation of the methyl group
Smaller aromatic hydrocarbonsFragmentation of the phenyl and indole rings

Further experimental investigation using techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry would be necessary to precisely determine the decomposition temperature and elucidate the detailed fragmentation pathways of this compound.

Computational and Theoretical Investigations of 1 2 Methylphenyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. For 1-(2-methylphenyl)-1H-indole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, are employed to find the lowest energy conformation.

The geometry optimization process reveals that the molecule is not planar. The steric hindrance induced by the ortho-methyl group on the phenyl ring forces the two aromatic systems to adopt a twisted conformation relative to each other. This twist is the most significant structural feature, profoundly affecting the molecule's electronic properties and potential interactions. The resulting optimized geometric parameters, such as bond lengths and angles, are generally within the expected ranges for N-arylindoles.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations.
ParameterAtoms InvolvedPredicted ValueDescription
Bond LengthN1-C(phenyl)~1.44 ÅLength of the bond connecting the indole (B1671886) nitrogen to the phenyl ring.
Bond LengthC(phenyl)-C(methyl)~1.51 ÅStandard sp²-sp³ carbon-carbon bond length.
Bond AngleC(indole)-N1-C(phenyl)~125°Angle around the indole nitrogen, indicating sp² hybridization.
Dihedral AngleC(indole)-N1-C(phenyl)-C(phenyl)60° - 80°The critical angle defining the twist between the indole and phenyl planes.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduwikipedia.orgossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transition energies. wikipedia.org

For this compound, the HOMO is predicted to be a π-orbital with electron density predominantly localized on the electron-rich indole ring system. This region serves as the primary site for electrophilic attack. The LUMO is expected to be a π*-antibonding orbital, with significant electron density distributed across the 2-methylphenyl ring. The HOMO-LUMO gap determines the energy required for the lowest-energy electronic excitation, which is relevant for UV-Vis spectroscopy. utexas.edu The electron density distribution, visualized through electrostatic potential maps, confirms that the most electron-rich (nucleophilic) region is centered around the C3 position of the indole ring, while the phenyl ring is comparatively less electron-rich.

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties.
PropertyHOMOLUMO
Energy Level~ -5.5 eV~ -1.0 eV
HOMO-LUMO Gap~ 4.5 eV
Primary LocalizationIndole Ring2-Methylphenyl Ring
Orbital Typeπ (bonding)π* (antibonding)

The conformational landscape of this compound is dominated by the rotation around the N1-C(phenyl) single bond. Due to significant steric repulsion between the ortho-methyl group and the hydrogen atom at the C7 position of the indole ring, a planar conformation is highly energetically unfavorable.

A potential energy surface scan, performed by systematically rotating the dihedral angle between the two rings, reveals a high rotational barrier. The lowest energy conformers are found at a dihedral angle typically between 60° and 80°. This twisted geometry minimizes steric clash while attempting to maintain some degree of π-system conjugation, although the large angle significantly disrupts it. This lack of planarity is a defining feature that influences the molecule's physical and chemical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static, time-averaged picture of the molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent box. nih.govchemrxiv.org

For this compound, an all-atom MD simulation using a force field like CHARMM or OPLS can be performed to study its behavior in solution. nih.govnih.gov Key findings from such simulations would include:

Dihedral Angle Fluctuation: The simulation would show the N-C dihedral angle fluctuating around the low-energy values predicted by DFT, confirming the stability of the twisted conformation in a dynamic environment.

Solvent Interactions: The simulation can map how solvent molecules (e.g., water or an organic solvent) arrange themselves around the solute, highlighting specific hydrogen bonding or van der Waals interactions.

Conformational Space: Over nanoseconds of simulation time, the molecule would explore various accessible conformations, providing a comprehensive view of its flexibility and the relative populations of different conformational states.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Principles (excluding biological safety/dosage)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical properties. researchgate.netnih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using regression analysis to create a mathematical equation that predicts a specific property.

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time. The process involves:

Descriptor Calculation: A wide range of descriptors representing different aspects of the molecular structure (e.g., constitutional, topological, geometric, electronic) are calculated.

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build a model that links a selection of these descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques.

Table 3: Examples of Molecular Descriptors for QSPR Modeling of this compound.
Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
ElectronicDipole MomentA measure of the molecule's overall polarity.
TopologicalTopological Polar Surface Area (TPSA)The surface area of polar atoms, related to solubility and permeability.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity.

A hypothetical QSPR equation might look like: Predicted Property = c0 + (c1 * MW) + (c2 * TPSA).

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate.

For this compound, a common reaction to study would be electrophilic aromatic substitution, which typically occurs at the C3 position of the indole ring. nih.gov DFT calculations can be used to model the reaction pathway:

Formation of Intermediate: The approach of an electrophile (e.g., NO₂⁺) to the indole ring is modeled to locate the transition state leading to the formation of a Wheland-type intermediate (a sigma complex).

Regioselectivity: By calculating and comparing the activation energies for attack at different positions (e.g., C2, C3, C4, C6), the model can predict the reaction's regioselectivity. The C3 position is expected to be the most favorable due to the electronic nature of the indole ring.

Steric Effects: The calculations would also quantify the steric influence of the bulky N-(2-methylphenyl) group, which could potentially hinder the approach of the electrophile and slightly increase the activation barrier compared to an unsubstituted indole.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can accurately predict spectroscopic parameters, which is essential for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR chemical shifts. rsc.orgbohrium.commdpi.com The magnetic shielding tensors are calculated for each nucleus, and the chemical shifts are then determined relative to a reference standard like tetramethylsilane (B1202638) (TMS). These predictions are highly valuable for assigning peaks in experimental ¹H and ¹³C NMR spectra, especially for complex molecules where assignments may be ambiguous.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Atoms.
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Indole C2-H~7.2~125
Indole C3-H~6.6~103
Methyl C-H₃~2.1~18
Indole C7-H~7.7~121

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. faccts.demdpi.comnih.gov The calculation yields the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would likely predict strong π→π* transitions responsible for absorption in the UV region. The calculated maximum absorption wavelength (λ_max) can be directly compared with experimental UV-Vis spectra. researchgate.netrsc.org

Mechanistic Insights into Biological Activity of 1 2 Methylphenyl 1h Indole and Its Analogues

Ligand-Receptor Binding Mechanisms at a Molecular Level

While specific receptor binding studies for 1-(2-Methylphenyl)-1H-indole are not extensively documented, the broader class of 1-arylindoles has been shown to interact with various receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (B10506) receptors. The binding mechanism often involves the insertion of the indole (B1671886) nucleus into a hydrophobic pocket, while the N-aryl substituent orients into adjacent regions, dictating selectivity and affinity.

For instance, studies on N-arylsulfonylindole analogues targeting the 5-HT₆ receptor provide a plausible binding model. In this model, the indole nucleus fits into a hydrophobic cluster formed by key residues such as Trp281, Phe284, and Phe285 on transmembrane helix 6 (TMH6). The N-aryl group extends into a cavity between TMH3 and TMH5, where it can form hydrophobic and aromatic interactions with residues like Val107 and Ala192 nih.gov. A crucial interaction for many aminergic GPCR ligands is a salt bridge with a conserved aspartate residue (Asp106 in 5-HT₆) nih.gov. While this compound lacks a basic amine for this salt bridge, other polar interactions or hydrophobic contacts mediated by the aryl ring are critical for anchoring the ligand.

Similarly, a series of 1-arylindole analogues have been identified as potent antagonists for the serotonin 5-HT₇ receptor, with affinities in the nanomolar range nih.gov. The specific binding mechanism involves shape complementarity within the receptor's orthosteric pocket, where the nature and substitution pattern of the N-aryl ring are critical for achieving high affinity and selectivity over other serotonin receptor subtypes like 5-HT₁A and 5-HT₂A nih.gov. The 2-methylphenyl group in the title compound would provide steric bulk and a specific hydrophobic profile that influences its fit and orientation within such a receptor pocket.

Enzymatic Inhibition/Activation: Mechanistic Characterization

1-Arylindoles and related structures have demonstrated significant activity as enzyme inhibitors, targeting kinases, metabolic enzymes, and bacterial efflux pumps. The mechanisms of inhibition are diverse, ranging from competitive binding at the active site to allosteric modulation.

Kinase Inhibition: A notable example is the inhibition of Calmodulin-Dependent Protein Kinase IIδ (CaMKIIδ) by aryl-indolyl maleimides. These compounds act as ATP-competitive inhibitors. The indole ring and the aryl group engage in key interactions within the kinase's ATP-binding site, consistent with homology modeling predictions nih.govresearchgate.net. The N-aryl substituent plays a crucial role in occupying a hydrophobic pocket, and its substitution pattern directly impacts inhibitory potency, which can range from nanomolar to micromolar concentrations nih.gov. Other kinases, such as the 90 kDa ribosomal S6 kinase (RSK), have also been identified as targets for indole-based inhibitors nih.gov.

Metabolic Enzyme Inhibition: Analogues of 1-arylindoles are potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are involved in the kynurenine (B1673888) pathway of tryptophan degradation and are significant targets in cancer immunotherapy nih.gov. The inhibitory mechanism involves the ligand binding to the heme-containing active site of the enzyme. For IDO1, the reaction involves the insertion of dioxygen into the indole ring of tryptophan nih.gov. Inhibitors like 1-aryl-1H-naphtho[2,3-d] nih.govnih.govjocpr.comtriazole-4,9-diones, which share the 1-aryl heterocyclic motif, have shown potent dual inhibition with IC₅₀ values in the single-digit nanomolar range nih.gov. The mechanism can also be complex; for example, IDO1 possesses a secondary, inhibitory substrate binding site (Si) which, when occupied, can retard the catalytic cycle. Some small molecules can reverse this inhibition by preventing substrate binding at this allosteric site nih.gov.

Inhibition of Bacterial Proteins: Beyond human enzymes, arylindoles have been investigated as inhibitors of bacterial virulence factors. For example, 2-aryl-1H-indole derivatives act as inhibitors of the NorA efflux pump in Staphylococcus aureus. This pump confers multidrug resistance by extruding antibiotics from the bacterial cell. Inhibition of this pump can restore the efficacy of conventional antibiotics like ciprofloxacin (B1669076) nih.gov.

Cellular Target Identification and Pathway Modulation

The interaction of this compound analogues with specific receptors and enzymes leads to the modulation of key cellular signaling pathways.

Modulation of Inflammatory Pathways: Certain indole analogues have been shown to possess anti-inflammatory properties. For example, the compound 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) significantly reduces the lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokine TNF-α in macrophages and peripheral blood mononuclear cells nih.gov. This suggests that such compounds can interfere with inflammatory signaling cascades, potentially through the inhibition of pathways like NF-κB.

Modulation of Immune Response Pathways: The inhibition of IDO1 and TDO by 1-arylindole analogues has profound effects on the immune system. By blocking tryptophan degradation in the tumor microenvironment, these inhibitors prevent the production of kynurenine, a metabolite that suppresses the activity of T cells and promotes immune tolerance. This inhibition can restore anti-tumor immunity, making IDO1/TDO inhibitors a promising strategy in cancer immunotherapy nih.govnih.gov.

Modulation of Kinase-Dependent Signaling: Inhibition of kinases like CaMKIIδ and RSK directly impacts their downstream signaling pathways nih.govnih.gov. These pathways are involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. For example, tubulin polymerization, a critical process for cell division, is a target for many indole-based compounds, which can lead to cell cycle arrest and apoptosis in cancer cells mdpi.com.

Structure-Activity Relationships (SAR) in Receptor/Enzyme Interactions (mechanistic focus)

The biological activity of 1-arylindoles is highly dependent on their substitution patterns, and SAR studies provide critical insights into the molecular interactions governing their effects.

Impact of the N-Aryl Substituent: The nature and position of substituents on the N-aryl ring are paramount. In the case of IDO1/TDO inhibitors based on a 1-phenyl-1H-naphtho[2,3-d] nih.govnih.govjocpr.comtriazole-4,9-dione scaffold, introducing electron-withdrawing groups like fluorine and chlorine onto the phenyl ring significantly enhances inhibitory potency. For example, a 1-(3-chloro-4-fluorophenyl) derivative was found to be the most potent dual inhibitor, with IC₅₀ values of 5 nM for IDO1 and 4 nM for TDO nih.gov. This suggests that specific electronic and steric interactions of the substituted aryl ring within the enzyme's active site are crucial for high-affinity binding.

Impact of Indole Ring Substitution: For N-arylsulfonylindoles targeting the 5-HT₆ receptor, substitution at the C-5 position of the indole nucleus was found to be detrimental to receptor affinity compared to unsubstituted analogues nih.gov. Similarly, for 2-aryl-1H-indole inhibitors of the NorA efflux pump, removing a substituent at the C-5 position was deleterious to activity, while adding carbonyl-based electron-withdrawing groups at the same position abolished all activity nih.gov. These findings highlight that modifications to the indole core can disrupt key hydrophobic or hydrogen-bonding interactions within the binding site.

The table below summarizes SAR findings for various 1-arylindole analogues against different targets.

Compound Class Target Key SAR Findings Reference
1-Aryl-1H-naphthotriazoledionesIDO1/TDOElectron-withdrawing groups (e.g., -Cl, -F) on the 1-phenyl ring enhance potency. nih.gov
N-Arylsulfonylindoles5-HT₆ ReceptorSubstitution (e.g., -OCH₃, -F) at the indole C-5 position is detrimental to affinity. nih.gov
Aryl-indolyl maleimidesCaMKIIδInhibitory activity is highly dependent on the nature of the N-aryl group. nih.gov
1-Arylindoles5-HT₇ ReceptorModulation of the N-aryl moiety (e.g., using a naphthyl group) can achieve high affinity and selectivity. nih.gov

Protein-Ligand Docking and Molecular Dynamics Simulations of Interactions

Computational methods are invaluable for visualizing and understanding the interactions between 1-arylindoles and their biological targets at an atomic level.

Molecular Docking: Docking studies are frequently used to predict the binding mode of indole derivatives. For N-arylsulfonylindoles at the 5-HT₆ receptor, docking simulations showed that the naphthalene (B1677914) ring of potent ligands inserts into a hydrophobic cavity between TMH3 and TMH5, interacting with residues like Val107, Phe188, and Ala192. The indole nucleus itself is predicted to interact with a hydrophobic cluster on TMH6 nih.gov. Such studies can successfully rationalize the observed SAR and guide the design of new analogues with improved affinity. Docking has also been applied to study the binding of indole derivatives to various other targets, including the acetylcholine-binding protein and microbial enzymes like UDP-N-acetylmuramate-l-alanine ligase jocpr.comnih.gov.

Reverse Docking and Target Identification: In cases where the biological target is unknown, computational approaches like reverse docking can be employed. This involves screening a compound against a large library of known protein structures to identify potential binding partners. This method was used to shortlist probable cancer macromolecular targets for novel indole-triazole hybrids, providing hypotheses for their mechanism of action nih.gov.

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding pose, MD simulations can explore the dynamic nature of the protein-ligand complex over time. These simulations provide insights into the stability of the predicted binding mode, the role of water molecules in the active site, and conformational changes in the protein upon ligand binding. For indole-triazole hybrids identified as potential anticancer agents, MD simulations were used to confirm the stability of the ligand within the binding pocket of the proposed target protein, strengthening the case for it being a lead candidate nih.gov. Computational studies on the indole molecule itself, using methods like density functional theory, can also provide fundamental data on its electronic properties, which helps in understanding its reactivity and interaction potential mdpi.comresearchgate.net.

Derivatives, Analogues, and Structure Activity Relationships Sar of 1 2 Methylphenyl 1h Indole

Rational Design and Synthesis of N-Aryl Indole (B1671886) Derivatives

The rational design of N-aryl indole derivatives, including those of 1-(2-methylphenyl)-1H-indole, often begins with a lead compound or a known bioactive scaffold. nih.gov Computational modeling and structure-activity relationship (SAR) data from existing compounds guide the design of new molecules with potentially enhanced properties. nih.gov The synthesis of these rationally designed compounds is primarily achieved through cross-coupling reactions, which form the crucial N-aryl bond.

One of the most prominent methods for the N-arylation of indoles is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. organic-chemistry.org This reaction is valued for its efficiency and tolerance of a wide range of functional groups on both the indole and the aryl halide. organic-chemistry.org Another significant method is the Ullmann condensation, a copper-catalyzed reaction that has been a cornerstone of N-aryl indole synthesis for many years. nih.gov While traditionally requiring harsh reaction conditions, modern advancements have introduced milder and more efficient protocols. nih.gov The Chan-Lam coupling offers another copper-catalyzed route for N-arylation. nih.gov

Recent synthetic strategies have also focused on one-pot procedures that combine indole synthesis with subsequent N-arylation. For instance, a microwave-promoted, one-pot, three-component synthesis has been developed, which involves a sequential Fischer indolization followed by a copper(I)-catalyzed indole N-arylation. nih.gov This method is notable for its rapidity and use of readily available starting materials. nih.gov Furthermore, rhodium-catalyzed asymmetric N-H insertion reactions have been employed for the synthesis of axially chiral N-arylindoles, highlighting the continuous innovation in synthetic methodologies. pku.edu.cn

The choice of synthetic route is often dictated by the desired substituents on the indole and aryl rings, as well as the need for specific stereochemistry. These methods provide a versatile toolkit for chemists to create a diverse library of this compound derivatives for further investigation.

Systematic Structural Modifications at the Indole Ring and Phenyl Moiety

Modifications at the Indole Ring:

Substituents can be introduced at various positions of the indole nucleus (C2, C3, C4, C5, C6, and C7) to probe their effects. For example, the introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, alkyl) can significantly alter the electronic properties of the indole ring. nih.gov The C2 and C3 positions are particularly important as they are often involved in key interactions with biological targets. Modifications at these positions can influence the molecule's shape, polarity, and hydrogen bonding capacity. For instance, in the context of HIV-1 fusion inhibitors, substitutions at the 3-position of the indole ring were explored to enhance interactions within the hydrophobic pocket of the target protein. acs.org

Modifications at the Phenyl Moiety:

The 2-methylphenyl group of this compound can also be systematically modified. The position and nature of substituents on this phenyl ring can have a profound impact on the molecule's conformational preferences and its interactions with its environment. Altering the methyl group at the ortho position to other alkyl groups or functional groups can influence the steric hindrance around the N-aryl bond, thereby affecting the molecule's rotational freedom. Furthermore, introducing substituents at the meta and para positions of the phenyl ring allows for a systematic exploration of electronic and steric effects on the compound's properties.

The following table provides examples of systematic structural modifications that can be applied to the this compound scaffold:

Modification SiteType of ModificationPotential Effects
Indole Ring
C2-positionIntroduction of aryl or alkyl groupsAltered steric bulk and electronic properties
C3-positionSubstitution with various functional groupsModified hydrogen bonding potential and reactivity
C5-positionIntroduction of electron-withdrawing or -donating groupsChanges in overall electron density and polarity
Phenyl Moiety
Ortho-position (C2')Variation of the alkyl substituentAltered torsional angle and conformational preference
Meta-position (C3')Introduction of polar or nonpolar groupsModified lipophilicity and electronic distribution
Para-position (C4')Substitution with hydrogen bond donors/acceptorsEnhanced intermolecular interactions

These systematic modifications are essential for building a comprehensive understanding of the structure-property relationships of this compound and its derivatives.

Correlation of Structural Features with Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound derivatives are intrinsically linked to their structural features. Modifications to the indole ring and the N-aryl group can influence the outcomes of various chemical transformations.

The electronic nature of substituents on the indole ring plays a significant role in its reactivity. Electron-donating groups enhance the electron density of the indole nucleus, making it more susceptible to electrophilic substitution, typically at the C3 position. Conversely, electron-withdrawing groups decrease the nucleophilicity of the indole ring, potentially altering the regioselectivity of reactions.

Steric hindrance is another critical factor. The presence of the 2-methyl group on the N-phenyl ring creates a sterically hindered environment around the nitrogen atom. This can influence the approach of reagents and catalysts, potentially directing reactions to less hindered positions. For example, in palladium-catalyzed C-H functionalization reactions, the steric bulk of the N-aryl group can influence the site of arylation on the indole ring.

The interplay between electronic and steric effects is evident in various reactions. For instance, in the N-arylation of indoles, the presence of bulky substituents on either the indole or the aryl halide can impact the efficiency of the coupling reaction. organic-chemistry.org Similarly, the regioselectivity of reactions such as lithiation and subsequent electrophilic quench can be controlled by the directing effects of substituents on the indole ring.

The following table summarizes the correlation between structural features and chemical reactivity/selectivity:

Structural FeatureInfluence on Reactivity/SelectivityExample Reaction
Electronic Effects
Electron-donating groups on indoleIncreased nucleophilicity, directing electrophilic substitutionFriedel-Crafts acylation
Electron-withdrawing groups on indoleDecreased nucleophilicity, potential for altered regioselectivityNitration
Steric Effects
Bulky N-aryl groupHindrance to attack at the nitrogen and adjacent positionsMetal-catalyzed cross-coupling
Substituents at C2/C7 of indoleSteric shielding of the N-H bond (in precursor indoles)N-arylation
Combined Effects
Ortho-substituents on N-aryl ringInfluence on torsional angle and catalyst coordinationAsymmetric catalysis

Understanding these correlations is fundamental for the rational design of synthetic routes and for predicting the outcomes of chemical transformations involving this compound derivatives.

Pharmacophore Modeling for N-Aryl Indole Scaffolds (excluding clinical outcomes)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. sapub.org For N-aryl indole scaffolds, including derivatives of this compound, pharmacophore models can provide valuable insights into their potential biological activities without discussing clinical outcomes. nih.gov

A typical pharmacophore model for an N-aryl indole might include features such as:

Hydrogen Bond Acceptors/Donors: The indole nitrogen (if unsubstituted) can act as a hydrogen bond donor. Other functional groups introduced on the scaffold can serve as either donors or acceptors.

Hydrophobic/Aromatic Regions: The indole ring system and the N-aryl group are inherently hydrophobic and aromatic, contributing to van der Waals and π-π stacking interactions.

Positive/Negative Ionizable Features: The introduction of acidic or basic functional groups can create ionizable centers that may be crucial for electrostatic interactions.

The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features that are responsible for their interaction with a target. sapub.org This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore more likely to be active.

The following table illustrates potential pharmacophoric features in derivatives of this compound:

Pharmacophoric FeaturePotential Structural Origin
Aromatic RingIndole nucleus, N-phenyl ring
Hydrophobic Group2-methyl substituent, other alkyl groups
Hydrogen Bond DonorN-H of indole (if unsubstituted), -OH, -NH2 groups
Hydrogen Bond AcceptorCarbonyl groups, ether oxygens, nitrile groups

By understanding the key pharmacophoric features of the N-aryl indole scaffold, researchers can design new derivatives with a higher probability of interacting with specific biological targets.

Conformational Effects on Derivatives' Properties

The conformational flexibility of this compound and its derivatives plays a crucial role in determining their physical, chemical, and biological properties. The most significant conformational variable is the torsion angle around the N-C(aryl) single bond, which defines the relative orientation of the indole and the 2-methylphenyl rings.

The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance that restricts free rotation around this bond. As a result, the molecule is likely to adopt a non-planar conformation. researchgate.net The preferred dihedral angle will be a balance between the steric repulsion of the ortho-substituent and the electronic effects that might favor a more planar arrangement for optimal π-system conjugation.

This conformational preference has several important consequences:

Chemical Reactivity: The accessibility of different parts of the molecule to reagents can be influenced by its conformation. For example, a particular conformation might shield one face of the indole ring, directing a reaction to the other face.

Spectroscopic Properties: The conformation of the molecule can affect its spectroscopic properties, such as its UV-visible absorption and fluorescence spectra, by influencing the extent of electronic communication between the indole and phenyl π-systems.

Computational methods, such as density functional theory (DFT) calculations, can be used to predict the stable conformations of this compound derivatives and to estimate the energy barriers for rotation around the N-C(aryl) bond. Experimental techniques like X-ray crystallography can provide definitive information about the solid-state conformation of these molecules. researchgate.net

The interplay between conformation and properties is a key consideration in the design of new this compound derivatives with specific functions. By strategically modifying the substituents on the indole and phenyl rings, it is possible to influence the conformational landscape of the molecule and thereby fine-tune its properties.

Advanced Applications of 1 2 Methylphenyl 1h Indole Beyond Traditional Medicinal Chemistry

Role as Chemical Probes for Biological Systems (mechanistic studies only)

Currently, there is a lack of specific, publicly available research detailing the use of 1-(2-Methylphenyl)-1H-indole as a chemical probe for mechanistic studies in biological systems. While indole (B1671886) derivatives are generally of interest in chemical biology, dedicated studies on this particular isomer for elucidating biological mechanisms have not been reported in prominent scientific literature.

Application in Materials Science: Organic Electronics and Photonics

The application of indole derivatives in organic electronics is an active area of research. Some indole-containing compounds have been investigated for their potential as host materials in organic light-emitting diodes (OLEDs) due to their charge transport properties. However, specific research and performance data for this compound in organic electronics and photonics are not extensively documented in peer-reviewed journals. A Korean patent mentions indole-based compounds for use in organic electroluminescent devices, suggesting that this class of molecules has potential in the field. sielc.com

Utilization as Synthetic Intermediates in Complex Molecule Synthesis

The indole nucleus is a fundamental building block in the synthesis of a vast array of complex natural products and functional molecules. Generally, functionalized indoles serve as key intermediates in multi-step synthetic pathways. Despite the inherent utility of the indole scaffold, specific examples of this compound being used as a crucial intermediate in the documented synthesis of complex molecules are not readily found in the scientific literature.

Catalytic Applications in Organic Transformations

The use of indole derivatives as catalysts or ligands in organic transformations is an emerging area of interest. The electron-rich nature of the indole ring can be exploited in the design of novel catalytic systems. Nevertheless, there is no specific research available that describes the application of this compound as a catalyst or in a catalytic system for organic transformations.

Sensor Technology and Analytical Method Development

Indole-based compounds have been explored for their potential in the development of chemical sensors, often leveraging their fluorescent properties that can be modulated by the presence of specific analytes. These chemosensors can be designed for the detection of various ions and molecules. However, dedicated research on the application of this compound in sensor technology or for the development of new analytical methods is not currently available in the public domain.

Emerging Research Avenues and Future Directions for 1 2 Methylphenyl 1h Indole Research

Integration with Artificial Intelligence and Machine Learning in Drug Discovery (mechanistic focus)

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery is creating a paradigm shift, moving from traditional trial-and-error screening to predictive, mechanism-driven design. For 1-(2-Methylphenyl)-1H-indole and its derivatives, AI/ML offers powerful tools to predict biological activity, elucidate mechanisms of action, and forecast the outcomes of novel chemical reactions.

A significant application lies in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training ML algorithms on datasets of indole (B1671886) derivatives with known biological activities, researchers can create models that predict the efficacy of novel, unsynthesized analogues of this compound. nih.gov These models go beyond simple correlation by identifying key molecular descriptors—such as electronic properties, steric hindrance, and lipophilicity—that govern a compound's interaction with a biological target. For instance, an ML model could predict the inhibitory concentration (IC50) against a specific protein kinase by analyzing features of the this compound structure.

Furthermore, ML is being applied to predict the fundamental reactivity and mechanistic pathways of chemical transformations. francis-press.com Studies have demonstrated the use of algorithms like Random Forest and Neural Networks to predict the energy barriers and regioselectivity of C-H activation reactions on indoles. francis-press.comfrancis-press.com By training models on data from Density Functional Theory (DFT) calculations, these tools can rapidly screen potential reactions for this compound, guiding synthetic chemists toward the most feasible and selective functionalizations to generate novel derivatives. francis-press.com This synergy between high-level computation and ML provides mechanistic insights that were previously unattainable at scale.

ML Model Task Key Descriptors/Input Predicted Outcome R² (Test Set)
Random ForestC-H Activation PredictionSteric parameters, electronic descriptors, solvent propertiesReaction Energy Barrier (kcal/mol)0.85
Support Vector Regression (SVR)QSAR for Anticancer ActivityMolecular weight, LogP, topological polar surface areaLogIC500.78
Neural Network (NN)C-H Activation PredictionAtomic charges, bond orders, HOMO/LUMO energiesRegioselectivity (%)0.91
Gradient Boosting (XGBoost)QSAR for Kinase InhibitionPharmacophore features, 3D molecular shapeBinding Affinity (Ki)0.82

Table 1: Illustrative Performance of Machine Learning Models in Predicting Mechanistic and Activity-Based Outcomes for Indole Derivatives. This table showcases hypothetical but representative data on how different machine learning models can be applied to predict chemical reactivity and biological activity, crucial for the mechanism-focused drug discovery of compounds like this compound.

Sustainable Synthesis and Biocatalytic Approaches

In response to the growing need for environmentally responsible chemical manufacturing, research is increasingly focused on sustainable and biocatalytic methods for synthesizing N-arylindoles. These approaches aim to reduce waste, avoid harsh reagents and metal catalysts, and improve atom economy compared to classical methods like the Fischer or Buchwald-Hartwig syntheses. nih.govacs.org

Green chemistry principles are being implemented through innovative multicomponent reactions (MCRs), which allow for the assembly of complex indole structures in a single step from simple precursors. openmedicinalchemistryjournal.com For example, novel protocols describe the synthesis of functionalized indoles from anilines and other building blocks in environmentally benign solvents like ethanol, completely avoiding metal catalysts. researchgate.net Such strategies are highly adaptable for the synthesis of this compound and its derivatives.

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity and mild reaction conditions. For N-arylindoles, a particularly exciting development is the use of ketoreductases (KREDs) for the biocatalytic dynamic kinetic resolution of configurationally labile N-arylindole aldehydes. This approach can yield axially chiral N-arylindole products with high enantiomeric purity, a feat that is often challenging to achieve with traditional chemical catalysts. The application of such enzymatic methods could open the door to producing enantiopure atropisomers of this compound derivatives for applications where specific stereochemistry is critical.

Parameter Traditional Synthesis (e.g., Ullmann Condensation) Sustainable MCR Approach Biocatalytic Approach
Catalyst Copper or PalladiumOften catalyst-free or uses a simple acid/baseEnzyme (e.g., Ketoreductase)
Solvent High-boiling point organic solvents (e.g., DMF, Toluene)Green solvents (e.g., Ethanol, Water)Aqueous buffer
Temperature High (100-180 °C)Mild (Room temperature to 60 °C)Physiological (25-40 °C)
Atom Economy ModerateHighHigh
Waste Generation Significant (metal waste, organic solvents)MinimalMinimal (biodegradable)
Stereoselectivity Generally not stereoselectiveGenerally not stereoselectivePotentially high (enantioselective)

Table 2: Comparison of Synthetic Approaches for N-Arylindoles. This table contrasts traditional metal-catalyzed methods with emerging sustainable and biocatalytic strategies applicable to the synthesis of this compound.

Exploration of Novel Reactivity Patterns

While the indole core is well-studied, chemists continue to uncover novel reactivity patterns that enable the synthesis of previously inaccessible structures. For this compound, a key area of exploration is the selective C-H functionalization of both the indole nucleus and the appended N-aryl ring. rsc.org

Transition-metal catalysis has been instrumental in developing methods for direct C-H activation, which allows for the formation of new C-C or C-X bonds without pre-functionalized starting materials. nih.gov By using specific directing groups, it is possible to achieve regioselective arylation, alkenylation, or alkylation at positions that are typically unreactive, such as C4, C5, or C7 of the indole ring. researchgate.netnih.gov Similarly, strategies are being developed for the ortho-C-H functionalization of the N-aryl substituent, which in the case of this compound, could be used to introduce additional groups onto the methyl-substituted phenyl ring. doi.orgsioc-journal.cn This dual reactivity opens up a vast chemical space for creating highly decorated and complex molecules based on the core scaffold.

Beyond C-H activation, researchers are exploring unprecedented annulation reactions. For example, studies have shown that rare-earth metal complexes bearing ambiphilic carbenes can react with indoles to form novel, complex heterocyclic systems through formal [2+2] or [3+3] annulations. rsc.org Applying such unconventional reactivity to this compound could lead to the discovery of entirely new classes of fused heterocyclic compounds with unique photophysical or biological properties.

Position Reaction Type Catalyst/Reagent Potential Application
Indole C2 Direct ArylationPd(OAc)₂, NeocuproineSynthesis of 2,N-diarylindoles researchgate.netdntb.gov.ua
Indole C3 Arylation via C-C activationPd(OAc)₂, PCy₃Coupling with aryl ketones rsc.org
Indole C4 Arylation (with DG)Pd(OAc)₂, Ag₂OIntroduction of functionality on the benzene (B151609) ring nih.gov
Indole C7 Arylation (with DG)Pd(OAc)₂, Pyridine-type ligandAccessing sterically hindered derivatives researchgate.net
N-Aryl Ring (ortho) Nitration (with DG)AgNO₃, t-butyl nitriteFunctionalization of the phenyl substituent doi.org

Table 3: Summary of Selected Novel C-H Functionalization Reactions Applicable to this compound. DG = Directing Group. This table highlights modern methods for selectively functionalizing different positions of the N-arylindole scaffold.

Multi-Omics Integration for Systems-Level Understanding (mechanistic focus)

To fully comprehend the biological impact of a compound like this compound, it is essential to move beyond single-target interactions and adopt a systems-level perspective. Multi-omics integration—the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system, such as a cell line or organism. mdpi.com

A hypothetical multi-omics study to elucidate the mechanism of this compound in a cancer cell line would involve several layers of analysis. Transcriptomics (via RNA-seq) would reveal which genes are up- or down-regulated upon treatment, identifying entire pathways that are perturbed. Proteomics would then quantify changes in protein expression, confirming whether transcriptional changes translate to the functional protein level. Finally, metabolomics would measure fluctuations in small-molecule metabolites, providing a real-time snapshot of the cell's metabolic state. researchgate.net

By integrating these datasets, researchers can construct comprehensive network models of the compound's effect. For instance, if this compound induces apoptosis, a multi-omics approach could simultaneously show the upregulation of pro-apoptotic genes (transcriptomics), an increase in caspase protein levels (proteomics), and a shift in cellular energy metabolism (metabolomics). Such integrated data is crucial for identifying novel drug targets, understanding off-target effects, and discovering biomarkers for compound efficacy. elifesciences.org Studies have already used these approaches to understand how organisms metabolize other indole derivatives, providing a blueprint for future investigations. nih.govacs.org

Omics Layer Technique Information Gained Hypothetical Finding for this compound
Transcriptomics RNA-SequencingChanges in gene expression (mRNA levels)Upregulation of genes involved in the p53 signaling pathway.
Proteomics Mass Spectrometry (LC-MS/MS)Changes in protein abundance and post-translational modificationsIncreased levels of activated Caspase-3 protein.
Metabolomics Mass Spectrometry (GC-MS, LC-MS)Changes in endogenous small molecule concentrationsDepletion of glutathione; increase in reactive oxygen species.
Integration Network Biology AnalysisConstruction of cause-and-effect molecular pathwaysThe compound induces apoptosis by activating the p53 pathway, leading to caspase activation and oxidative stress.

Table 4: A Proposed Multi-Omics Workflow for Mechanistic Elucidation. This table outlines how different omics technologies could be integrated to provide a systems-level understanding of the biological mechanism of action of this compound.

Development of Advanced Analytical Tools for In Situ Studies

Understanding the dynamics of chemical reactions and biological interactions requires tools that can monitor these processes in real-time. The development of advanced analytical methods for in situ (in the reaction mixture) studies is a critical research direction that promises to accelerate the optimization of syntheses and the understanding of mechanisms involving this compound.

Spectroscopic techniques such as in situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to track the concentration of reactants, intermediates, and products as a reaction unfolds. mt.comspectroscopyonline.com This provides invaluable kinetic data and can reveal transient or unstable intermediates that are missed by traditional offline analysis. researchgate.net For the synthesis of this compound, these tools can be used to precisely determine reaction endpoints, optimize catalyst loading, and understand the influence of reaction parameters, leading to more robust and efficient processes. mt.com

On the computational front, new software tools are being developed to automatically explore and visualize complex reaction networks. Programs like AutoMeKin can predict entire reaction landscapes, including all likely intermediates and transition states, for processes like the synthesis or decomposition of indoles. acs.org When combined with visualization libraries, these tools allow chemists to navigate complex mechanistic pathways interactively, providing deep insight into the underlying chemistry. nih.gov Furthermore, the use of automated, nanoscale synthesis platforms coupled with rapid mass spectrometry analysis enables high-throughput screening of reaction conditions, dramatically accelerating the discovery of optimal synthetic routes and novel reactions. nih.govscribd.com

Analytical Tool Principle Application for this compound Research
In Situ FTIR/Raman Spectroscopy Vibrational spectroscopyReal-time monitoring of functional group changes during synthesis to track reaction kinetics and identify intermediates. spectroscopyonline.com
In Situ NMR Spectroscopy Nuclear magnetic resonanceDetailed structural characterization of species in solution; monitoring isomeric ratios and reaction progress. researchgate.net
Automated Reaction Discovery (e.g., AutoMeKin) Computational chemistry and graph theoryIn silico exploration of all possible reaction pathways for synthesis or degradation, identifying lowest-energy routes. acs.org
Acoustic Droplet Ejection (ADE)-MS Nanoliter-scale automated synthesis and mass spectrometryHigh-throughput screening of catalysts, solvents, and reagents for optimizing the synthesis of derivatives. nih.gov

Table 5: Advanced Analytical Tools for the Study of this compound. This table summarizes modern analytical and computational techniques that can be applied for in situ reaction monitoring and mechanistic investigation.

Q & A

Basic Research Questions

What are the primary synthetic routes for preparing 1-(2-Methylphenyl)-1H-indole?

The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions or Friedel-Crafts alkylation . For example, a modified procedure involves reacting 1H-indole with o-tolylmethanol under acidic conditions, followed by purification via flash chromatography (gradient elution with cyclohexane/EtOAc) to yield the product in ~75% purity . Palladium-catalyzed methods, such as those described for indole functionalization, offer regioselective control and tolerance for diverse substituents, making them suitable for complex derivatives .

How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on NMR spectroscopy and X-ray crystallography . Key ¹H NMR signals include aromatic protons (δ 7.85–6.74 ppm) and methyl groups (δ 2.41 ppm) . For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves bond angles (e.g., dihedral angles between aromatic rings ~64.92°) and packing interactions (e.g., centroid–centroid stacking at 3.95 Å) .

What experimental methods determine the physicochemical properties of this compound?

  • LogP (hydrophobicity) : Calculated via XlogP (4.7) or measured via HPLC retention times .
  • Topological polar surface area (TPSA) : Computed as 4.9 Ų using software like ACD/Labs .
  • Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., 105–108°C for related derivatives) .

Advanced Research Questions

How can regioselectivity be controlled during the synthesis of substituted this compound derivatives?

Regioselectivity is influenced by catalyst choice and substrate directing groups . For example:

  • Palladium catalysts (e.g., PdCl₂/CuCl₂) favor C3 functionalization in indoles .
  • Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions direct alkylation to electron-rich positions .
    Optimization of reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) further refines selectivity .

How can decomposition artifacts in GC-MS analysis of this compound derivatives be mitigated?

Derivatives with labile ester groups (e.g., 3-carboxylates) undergo transesterification in methanol, producing artifacts. To avoid this:

  • Use acetonitrile instead of methanol for sample preparation.
  • Employ LC-MS/MS for direct analysis without derivatization .

What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

  • Systematic substitution : Introduce groups (e.g., sulfonyl, halogen) at positions C2, C3, or N1 to assess electronic effects.
  • Biological assays : Test derivatives against target receptors (e.g., 5-HT₆ ligands) using radioligand binding assays .
  • Computational modeling : Combine DFT calculations (e.g., HOMO-LUMO gaps) with molecular docking to predict binding affinities .

What methodologies are recommended for resolving crystallographic data inconsistencies in this compound derivatives?

  • High-resolution data collection : Use synchrotron radiation for improved signal-to-noise ratios.
  • Refinement protocols : Apply SHELX programs (e.g., SHELXL97) with restraints for disordered moieties. Cross-validate with spectroscopic data to resolve ambiguities in bond lengths or angles .

How should conflicting physicochemical data (e.g., logP discrepancies) be addressed?

  • Experimental validation : Compare HPLC-measured logP with computational predictions (e.g., ACD/Labs vs. XlogP).
  • Standardization : Use certified reference materials and consistent buffer conditions (e.g., pH 7.4 for solubility studies). Document solvent purity and temperature controls to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.